molecular formula C14H20N2O3 B6234901 benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate CAS No. 372199-34-3

benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate

Cat. No.: B6234901
CAS No.: 372199-34-3
M. Wt: 264.3
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Description

Benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2,2-dimethylpropyl group with a carbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Benzyl chloroformate} + \text{Amine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

    Oxidation: Oxidative conditions can lead to the formation of carbamic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Amine and benzyl alcohol.

    Oxidation: Carbamic acid derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis. It can be removed under mild conditions, making it useful in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential as a prodrug, where it can be converted into an active pharmaceutical ingredient in vivo.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the 2,2-dimethylpropyl group.

    tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.

    Methyl carbamate: Contains a methyl group instead of a benzyl group.

Uniqueness

Benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate is unique due to the presence of both a benzyl group and a 2,2-dimethylpropyl group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct properties and applications compared to other carbamates.

Properties

CAS No.

372199-34-3

Molecular Formula

C14H20N2O3

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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